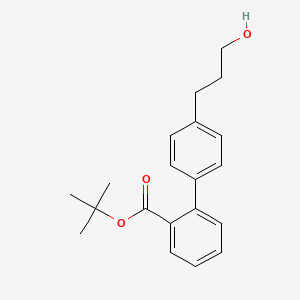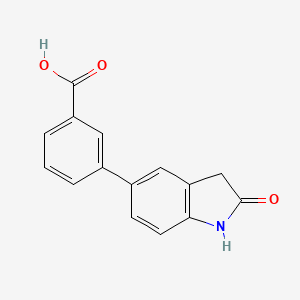
3-(2-Oxoindolin-5-yl)benzoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Oxoindolin-5-yl)benzoicacid is a compound that belongs to the class of oxindoles, which are known for their diverse biological activities. This compound features a benzoic acid moiety attached to an oxindole structure, making it a valuable molecule in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxoindolin-5-yl)benzoicacid typically involves the condensation of an appropriate indole derivative with a benzoic acid derivative. One common method includes the use of a Friedel-Crafts acylation reaction, where the indole is reacted with a benzoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
化学反应分析
Types of Reactions: 3-(2-Oxoindolin-5-yl)benzoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxindole moiety to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
科学研究应用
3-(2-Oxoindolin-5-yl)benzoicacid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(2-Oxoindolin-5-yl)benzoicacid involves its interaction with specific molecular targets and pathways. The oxindole moiety is known to interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The benzoic acid group can also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
- 3-(2-Oxo-2,3-dihydro-1H-indol-5-yl)-boronic acid
- 3-(2-Oxo-2,3-dihydro-1H-indol-5-yl)-acetic acid
- 3-(2-Oxo-2,3-dihydro-1H-indol-5-yl)-propanoic acid
Comparison: Compared to these similar compounds, 3-(2-Oxoindolin-5-yl)benzoicacid is unique due to the presence of the benzoic acid moiety, which can influence its chemical reactivity and biological activity. The benzoic acid group provides additional sites for functionalization and can enhance the compound’s solubility and stability.
属性
分子式 |
C15H11NO3 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC 名称 |
3-(2-oxo-1,3-dihydroindol-5-yl)benzoic acid |
InChI |
InChI=1S/C15H11NO3/c17-14-8-12-7-10(4-5-13(12)16-14)9-2-1-3-11(6-9)15(18)19/h1-7H,8H2,(H,16,17)(H,18,19) |
InChI 键 |
RTUWQDIIKIMTIU-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)C3=CC(=CC=C3)C(=O)O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



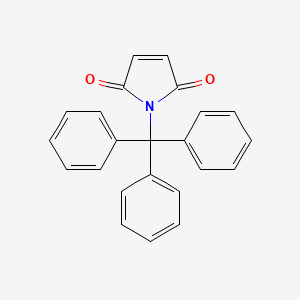
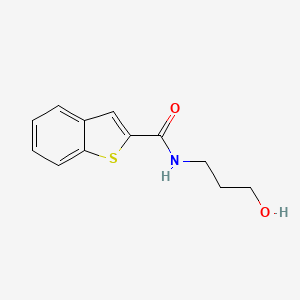
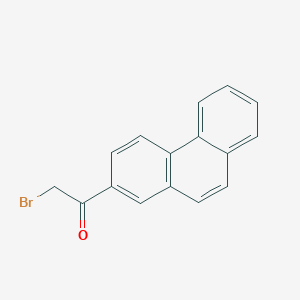
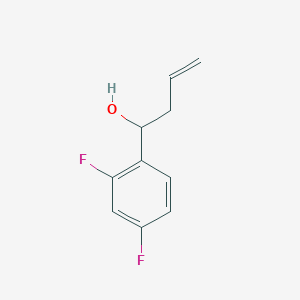
![3-(3-Methoxy-4-nitrophenyl)-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B8501268.png)
![tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate](/img/structure/B8501269.png)
![4-[2,5-Dioxo-4-hydroxymethyl-3-methyl-4-phenylimidazolidin-1-yl]-2-trifluoromethylbenzonitrile](/img/structure/B8501276.png)

![methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate](/img/structure/B8501286.png)
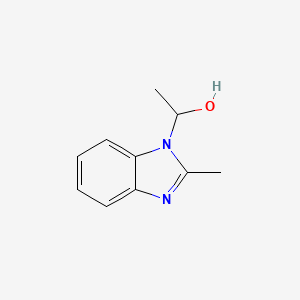
![1h-Pyrazolo[4,3-b]pyridine-5-carboxylic acid,7-chloro-,ethyl ester](/img/structure/B8501302.png)

